molecular formula C11H14 B3188146 3-Isopropyl styrene CAS No. 19789-34-5

3-Isopropyl styrene

Cat. No.: B3188146
CAS No.: 19789-34-5
M. Wt: 146.23 g/mol
InChI Key: BYYLJVQCWRRFMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropyl styrene can be synthesized through several methods. One common approach involves the alkylation of styrene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isopropyl group is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of 3-isopropyl ethylbenzene. This process is carried out at high temperatures in the presence of a dehydrogenation catalyst, such as iron oxide, to yield the desired styrene derivative.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl styrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, yielding 3-isopropyl ethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Reagents such as bromine (Br2) in the presence of iron (Fe) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, are commonly used.

Major Products Formed:

    Oxidation: 3-isopropyl benzaldehyde, 3-isopropyl benzoic acid.

    Reduction: 3-isopropyl ethylbenzene.

    Substitution: 3-bromo-1-vinylbenzene, 3-nitro-1-vinylbenzene.

Scientific Research Applications

3-Isopropyl styrene has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their unique physical and chemical properties.

    Biology: Research into its biological activity and potential as a precursor for bioactive compounds is ongoing.

    Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-isopropyl styrene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the isopropyl group acts as an electron-donating group, stabilizing the carbocation intermediate and directing substitution to the ortho and para positions relative to the vinyl group.

Comparison with Similar Compounds

    Styrene: The parent compound, which lacks the isopropyl group.

    4-Isopropyl styrene: A positional isomer with the isopropyl group at the para position.

    2-Isopropyl styrene: Another positional isomer with the isopropyl group at the ortho position.

Comparison: 3-Isopropyl styrene is unique due to the specific positioning of the isopropyl group, which influences its reactivity and the types of products formed in chemical reactions. Compared to styrene, the presence of the isopropyl group enhances the compound’s electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions. The different positional isomers (2- and 4-isopropyl styrene) exhibit distinct reactivity patterns due to the varying electronic and steric effects of the isopropyl group.

Properties

IUPAC Name

1-ethenyl-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-10-6-5-7-11(8-10)9(2)3/h4-9H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLJVQCWRRFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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